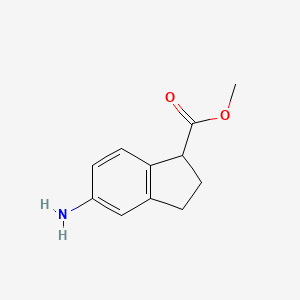

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

Vue d'ensemble

Description

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene ring system with an amino group and a carboxylate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the indene ring system, followed by the introduction of the amino and carboxylate ester groups. For instance, starting from a substituted naphthalene, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired transformations efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo several chemical reactions that enhance its utility in synthesizing complex organic molecules.

Types of Reactions

- Oxidation : This compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reduction reactions can modify the amino group or other functionalities, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution : The compound can participate in substitution reactions with reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The products formed from these reactions depend on specific reagents and conditions. For instance:

- Oxidation may yield carboxylic acids or ketones.

- Substitution reactions can introduce various alkyl or acyl groups.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features facilitate the development of diverse chemical entities.

Biology

The compound's unique structure makes it a candidate for studying enzyme interactions and biological pathways. It may play a role in modulating enzyme activity, influencing metabolic processes.

Medicine

Research into the therapeutic effects of this compound is ongoing. Notable potential applications include:

- Anti-inflammatory Properties : Studies suggest that it may help alleviate inflammation-related conditions.

- Anticancer Effects : Preliminary investigations indicate possible efficacy against certain cancer types by inhibiting tumor growth and metastasis.

Industry

In industrial applications, this compound can be utilized in developing new materials or as a precursor in pharmaceutical synthesis.

Mécanisme D'action

The mechanism by which methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate

- Methyl 5-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

- Methyl 5-methyl-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Activité Biologique

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (MAI) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

MAI is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : Approximately 227.68 g/mol

The compound features an indene structure with an amino group at the 5-position and a carboxylate ester group, enhancing its solubility and reactivity in biological systems. The hydrochloride form of MAI is noted for its improved solubility in water, making it suitable for various biological applications.

Biological Activities

Research indicates that MAI exhibits several notable biological activities:

- Antiviral Properties : The indole derivative structure of MAI suggests potential antiviral capabilities. Preliminary studies indicate that it may interact with viral targets, although specific mechanisms remain to be elucidated.

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth. For instance, the analogs of indane derivatives have been linked to antitumor effects due to their ability to disrupt cancer cell signaling pathways .

- Inhibition of Kinase Activity : Recent studies on related compounds demonstrate their ability to inhibit specific kinases associated with cancer progression. For instance, a derivative of 2-amino-2,3-dihydro-1H-indene-5-carboxamide was found to inhibit DDR1 kinase activity effectively, suggesting that MAI could have similar inhibitory effects .

The synthesis of MAI typically involves multi-step organic reactions that leverage its structural features for various modifications. The synthesis pathway can be summarized as follows:

- Starting Materials : Typically derived from readily available indene derivatives.

- Reagents : Common reagents include trifluoroacetic acid and various coupling agents.

- Reaction Conditions : Refluxing under controlled temperatures to facilitate the formation of the desired product.

The unique positioning of functional groups in MAI allows for diverse synthetic modifications that could enhance its biological activity or selectivity against specific targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to MAI:

Propriétés

IUPAC Name |

methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNDKKRORPSJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564757 | |

| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754153-28-1 | |

| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.